“1-[4-(4-Aminophenoxy)phenyl]ethanone” is a chemical compound with the empirical formula C14H13NO2 . It has a molecular weight of 227.26 . This compound is typically in solid form .
The SMILES string of “1-[4-(4-Aminophenoxy)phenyl]ethanone” is O=C©C(C=C1)=CC=C1OC(C=C2)=CC=C2N . The InChI is 1S/C14H13NO2/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-9H,15H2,1H3 .
The compound is cataloged with various identifiers, including its CAS number 54549-72-3. It can be sourced from chemical suppliers and databases such as PubChem and BenchChem, where it is often used in research settings for its unique structural properties and biological activities.
The synthesis of 1-[4-(4-Aminophenoxy)phenyl]ethanone typically involves the reaction of 4-amino phenol with an appropriate ethanone derivative. A common method includes:
The molecular formula of 1-[4-(4-Aminophenoxy)phenyl]ethanone is C15H15N1O2, indicating a molecular weight of approximately 241.29 g/mol.
Crystallographic studies may reveal details about bond lengths, angles, and molecular packing, which are crucial for understanding its physical properties and reactivity.
1-[4-(4-Aminophenoxy)phenyl]ethanone can participate in various chemical reactions:
The mechanism of action for 1-[4-(4-Aminophenoxy)phenyl]ethanone is primarily linked to its interaction with biological targets:
1-[4-(4-Aminophenoxy)phenyl]ethanone has several applications across various fields:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5